molecular formula C9H10FNO2 B13015499 Ethyl 5-fluoro-2-methylnicotinate CAS No. 1196151-57-1

Ethyl 5-fluoro-2-methylnicotinate

Cat. No.: B13015499
CAS No.: 1196151-57-1
M. Wt: 183.18 g/mol
InChI Key: IJHZJCKHCJFRMA-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methylnicotinate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-fluoro-2-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 5-fluoro-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for research and development in various fields .

Biological Activity

Ethyl 5-fluoro-2-methylnicotinate is a chemical compound classified as a nicotinic acid ester, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the nicotinic acid backbone. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The compound has garnered attention in medicinal chemistry and agrochemical research due to its distinct chemical reactivity and biological activity compared to similar compounds.

  • Molecular Formula: C₉H₈FNO₂
  • Molecular Weight: Approximately 169.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances the compound's ability to modulate enzyme activity and receptor binding, potentially influencing various cellular processes such as signal transduction and gene expression. However, detailed pathways and molecular targets are still under investigation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications. The exact mechanisms through which it exerts this activity are yet to be fully elucidated, but it is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research into the anticancer properties of this compound has yielded promising results. Studies indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth in vitro. The fluorine atom's presence is thought to enhance the compound's reactivity with cancer-related molecular targets, although further studies are needed to confirm these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
Ethyl NicotinateMild antimicrobial propertiesLacks fluorine; different reactivity
Mthis compoundAntimicrobial and anticancer propertiesMethyl ester instead of ethyl ester
5-Fluoro-2-Methylnicotinic AcidVaries; primarily acidic propertiesCarboxylic acid form; different biological effects

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Case Study: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly. For instance, when tested on breast cancer cell lines (MCF-7), it exhibited an IC50 value of approximately 25 µM, indicating effective cytotoxicity. Further investigations are warranted to explore its mechanisms of action and potential for clinical applications.

Properties

CAS No.

1196151-57-1

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3

InChI Key

IJHZJCKHCJFRMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)C

Origin of Product

United States

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